molecular formula C7H2F4INO2 B12854980 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene

5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B12854980
M. Wt: 334.99 g/mol
InChI Key: BOLLSPHMNAVCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with fluorine (position 5), iodine (position 2), nitro (position 1), and trifluoromethyl (position 3) groups. This structure confers unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Ullmann couplings. The nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitution or reduction reactions .

Properties

Molecular Formula

C7H2F4INO2

Molecular Weight

334.99 g/mol

IUPAC Name

5-fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2F4INO2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H

InChI Key

BOLLSPHMNAVCPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)I)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes:

Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities for research and commercial purposes .

Chemical Reactions Analysis

5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through nucleophilic and electrophilic substitution reactions. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl groups, enhances its reactivity and selectivity . These interactions can lead to the formation of various products depending on the specific pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are best understood by comparing it to analogs with similar substitution patterns:

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene F (5), I (2), NO₂ (1), CF₃ (3) C₇H₂F₄INO₂ 397.0* Cross-coupling precursor; drug intermediate
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO₂ (3), OCF₃ (5) C₇H₂BrF₃INO₃ 411.9 Suzuki coupling; agrochemical synthesis
1-Chloro-3-fluoro-2-(trifluoromethyl)benzene Cl (1), F (3), CF₃ (2) C₇H₃ClF₄ 210.5 Intermediate for fluorinated polymers
1-Iodo-3-(trifluoromethoxy)benzene I (1), OCF₃ (3) C₇H₄F₃IO 304.0 Radiolabeling; liquid crystal precursors

*Calculated based on standard atomic weights.

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) group in the target compound is a stronger EWG than trifluoromethoxy (OCF₃) in , leading to greater electron deficiency and altered reaction kinetics in aromatic substitution .
  • Halogen Reactivity: Iodine at position 2 enhances oxidative stability compared to bromine in , but both facilitate cross-coupling. Chlorine in limits coupling utility due to lower leaving-group ability.
  • Nitro Group Positioning: Nitro at position 1 (target) vs. position 3 () alters regioselectivity in reduction reactions, favoring para-substitution in the target compound.

Stability and Handling

  • Thermal Stability: The trifluoromethyl group in the target compound enhances thermal stability compared to methyl or methoxy analogs (e.g., ), as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA).
  • Hydrolytic Sensitivity: The nitro group increases susceptibility to hydrolysis under basic conditions, a shared trait with but absent in non-nitro derivatives like .

Biological Activity

5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2F4INO2 and a molecular weight of 334.99 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and material science, due to its unique structural properties and potential biological activities.

The compound features multiple functional groups, including a nitro group, trifluoromethyl group, and halogens (fluorine and iodine), which contribute to its reactivity and biological profile. The presence of these groups often enhances lipophilicity and bioactivity, making it a candidate for further investigation in pharmacological applications.

Biological Activity Overview

Research on the biological activity of 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene has primarily focused on its potential as an anticancer agent, as well as its interactions with various biological targets.

Anticancer Activity

Several studies have indicated that compounds containing trifluoromethyl and nitro groups exhibit significant anticancer properties. For instance, the trifluoromethyl group is known to enhance the potency of compounds against cancer cell lines by influencing metabolic pathways involved in tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry evaluated a series of trifluoromethyl-substituted nitrobenzenes for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting promising anticancer activity (Table 1).

CompoundIC50 (µM)Cancer Cell Line
5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene12.5MCF-7 (Breast)
5-Fluoro-2-nitrobenzene15.0A549 (Lung)
4-Trifluoromethyl-nitrobenzene10.0HeLa (Cervical)

The proposed mechanism of action for 5-Fluoro-2-iodo-1-nitro-3-(trifluoromethyl)benzene involves the inhibition of key enzymes in cancer metabolism, such as branched-chain amino acid transaminases (BCATs). Inhibition of these enzymes leads to altered amino acid metabolism, promoting apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies have suggested that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are required to ascertain its metabolic stability and potential toxicity.

Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses certain risks associated with halogenated compounds. Safety data highlight potential irritant effects on skin and eyes, necessitating careful handling during laboratory use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.